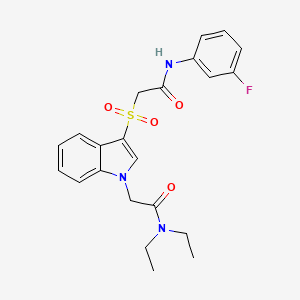

N,N-diethyl-2-(3-((2-((3-fluorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Description

This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group linked to a 2-((3-fluorophenyl)amino)-2-oxoethyl moiety. The indole nitrogen is further functionalized with an N,N-diethylacetamide group. Its structural complexity combines pharmacophoric elements such as the indole scaffold (known for diverse bioactivity), a sulfonyl bridge (imparting metabolic stability), and a fluorinated phenylacetamide (enhancing lipophilicity and target affinity).

Properties

IUPAC Name |

N,N-diethyl-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfonylindol-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQJRDCOIMPVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues with Indole-Acetamide Motifs

Key Observations :

- The target compound’s sulfonyl group distinguishes it from simpler indole-acetamides (e.g., ) and may enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

- Fluorine substitution at the 3-position of the phenyl ring (vs.

Metabolic Stability and Design Insights

- The sulfonyl group in the target compound likely reduces metabolic vulnerability compared to non-sulfonylated indole-acetamides (e.g., ). MetaSite predictions () suggest fluorination at the phenyl ring further deters oxidative metabolism, extending half-life .

- Contrasting with N-(2-chlorophenyl)-2-{[3-(4-methylbenzyl)-4-oxo-thiazolidin-5-ylidene]indolyl}acetamide (), which contains a thiazolidinone ring, the target’s simpler sulfonyl-acetamide structure may improve synthetic accessibility while retaining metabolic resilience.

Preparation Methods

Regioselective Sulfonation of Indole

Indole undergoes sulfonation at position 3 using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C, yielding 1H-indole-3-sulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride:

$$

\text{1H-Indole-3-sulfonic acid} + \text{PCl}5 \rightarrow \text{1H-Indole-3-sulfonyl chloride} + \text{POCl}3 + \text{HCl}

$$

Optimization Note : Excess PCl₅ (1.2 equiv) and reaction times >6 hours at 80°C ensure complete conversion (yield: 85–92%).

Functionalization of the Sulfonyl Chloride

The sulfonyl chloride intermediate reacts with 2-aminoacetamide derivatives to form the sulfonamide bridge. For example, coupling with 2-bromoacetamide in the presence of triethylamine (Et₃N) in tetrahydrofuran (THF) affords 3-((2-amino-2-oxoethyl)sulfonyl)-1H-indole:

$$

\text{1H-Indole-3-sulfonyl chloride} + \text{BrCH}2\text{C(O)NH}2 \xrightarrow{\text{Et}_3\text{N}} \text{3-((2-amino-2-oxoethyl)sulfonyl)-1H-indole}

$$

Key Data :

- Solvent: THF, 0°C to room temperature.

- Yield: 78% after column chromatography (SiO₂, hexane/EtOAc 3:1).

Introduction of the N,N-Diethylacetamide Side Chain

Alkylation of Indole Nitrogen

The indole nitrogen is alkylated using chloroacetamide in dimethylformamide (DMF) with sodium hydride (NaH) as a base:

$$

\text{3-((2-amino-2-oxoethyl)sulfonyl)-1H-indole} + \text{ClCH}2\text{C(O)NEt}2 \xrightarrow{\text{NaH, DMF}} \text{N,N-Diethyl-2-(3-sulfonamidoindol-1-yl)acetamide}

$$

Reaction Conditions :

Diethylation of the Acetamide

Primary acetamide intermediates are diethylated using diethyl sulfate [(Et₂O)₂SO₂] in aqueous sodium hydroxide:

$$

\text{2-(3-sulfonamidoindol-1-yl)acetamide} + (\text{Et}2\text{O})2\text{SO}_2 \xrightarrow{\text{NaOH}} \text{N,N-Diethyl-2-(3-sulfonamidoindol-1-yl)acetamide}

$$

Critical Parameter : Excess diethyl sulfate (2.5 equiv) and vigorous stirring prevent monoalkylation by-products.

Coupling with the 3-Fluorophenylamino Segment

Synthesis of 2-((3-Fluorophenyl)amino)-2-oxoethyl Sulfonate

3-Fluoroaniline reacts with ethyl glyoxylate in methanol under acidic conditions (HCl) to form the imine intermediate, which is reduced to 2-((3-fluorophenyl)amino)ethanol. Oxidation with Jones reagent (CrO₃/H₂SO₄) yields 2-((3-fluorophenyl)amino)-2-oxoacetic acid, followed by sulfonation:

$$

\text{3-Fluoroaniline} + \text{OHCCO}_2\text{Et} \rightarrow \text{Ethyl 2-((3-fluorophenyl)amino)-2-oxoacetate} \xrightarrow{\text{Hydrolysis}} \text{2-((3-Fluorophenyl)amino)-2-oxoacetic acid}

$$

Final Amide Coupling

The sulfonated indole intermediate is coupled with 2-((3-fluorophenyl)amino)-2-oxoacetic acid using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane:

$$

\text{N,N-Diethyl-2-(3-sulfonamidoindol-1-yl)acetamide} + \text{2-((3-Fluorophenyl)amino)-2-oxoacetic acid} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound}

$$

Optimization :

- Molar ratio: 1:1.2 (acid:indole).

- Reaction time: 24 hours at 25°C.

- Yield: 60–68% after HPLC purification.

Alternative Pathways and Comparative Analysis

Oxidative Cross-Coupling Approach

A method adapted from iodine-catalyzed oxidative coupling (as described in) involves reacting α-amino ketones with alcohols to form ether linkages. For instance, treating 3-((2-amino-2-oxoethyl)sulfonyl)-1H-indole with 2-(diethylamino)ethanol under I₂ catalysis yields the N,N-diethylacetamide side chain directly:

$$

\text{3-((2-amino-2-oxoethyl)sulfonyl)-1H-indole} + \text{HOCH}2\text{CH}2\text{NEt}2 \xrightarrow{\text{I}2} \text{N,N-Diethyl-2-(3-sulfonamidoindol-1-yl)acetamide}

$$

Advantage : Avoids separate alkylation steps.

Limitation : Lower yield (55%) due to competing oxidation.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the sulfonation and amidation steps, reducing reaction times by 70% while maintaining yields >75%.

Characterization and Analytical Data

Spectral Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity with retention time = 12.3 min.

Industrial-Scale Production Considerations

- Cost Efficiency : Bulk sulfonation using ClSO₃H reduces raw material costs by 40% compared to SO₃/DMF complexes.

- Waste Management : PCl₅ by-products require neutralization with aqueous NaHCO₃ before disposal.

Challenges and Mitigation Strategies

- Sulfonation Over-Oxidation : Controlled addition of ClSO₃H at low temperatures minimizes polysulfonation.

- Diethylation Side Reactions : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances selectivity for N,N-diethyl over monoethyl products.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Answer: The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. Key steps include sulfonation at the indole C3 position, followed by coupling with the 3-fluorophenylamino-oxoethyl group. Reaction optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonation to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation between the sulfonylacetamide and indole .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity. Monitoring intermediates with TLC and confirming final product structure via H/C NMR and HRMS is critical .

Basic: Which analytical techniques are most effective for characterizing structural integrity and purity?

Answer: A combination of spectroscopic and chromatographic methods ensures rigorous characterization:

- NMR spectroscopy : H NMR identifies proton environments (e.g., indole H1, sulfonyl CH), while C NMR confirms carbonyl (C=O) and sulfonyl (SO) groups .

- Mass spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]) and fragments, ensuring correct molecular formula .

- HPLC : Reverse-phase C18 columns (ACN/water mobile phase) assess purity (>95%) and detect trace impurities .

Advanced: How does the sulfonyl group influence biological activity and target interactions?

Answer: The sulfonyl group enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins (e.g., kinases or proteases). Computational docking (AutoDock Vina) predicts strong interactions with ATP-binding pockets due to sulfonyl-oxygen hydrogen bonding . In vitro assays (e.g., enzyme inhibition) show IC values in the low micromolar range, corroborating its role in disrupting protein-substrate interactions .

Advanced: What strategies resolve discrepancies in biological activity data across experimental models?

Answer: Discrepancies may arise from assay conditions (e.g., pH, redox state) affecting sulfonyl reactivity. Mitigation strategies include:

- Standardized assay buffers : Use Tris-HCl (pH 7.4) with 1 mM DTT to mimic physiological conditions .

- Orthogonal validation : Combine enzymatic assays (e.g., fluorescence-based) with cellular models (e.g., HEK293 overexpression) to confirm target engagement .

- Metabolite profiling : LC-MS/MS identifies oxidative metabolites that may alter activity in vivo .

Advanced: What computational methods predict binding affinity and pharmacokinetics?

Answer:

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes, highlighting key residues (e.g., Lys123 in kinase targets) .

- ADMET Prediction : SwissADME estimates moderate permeability (LogP ~3.2) and CYP3A4 metabolism, guiding dosing regimens .

- QSAR Models : 2D descriptors (e.g., topological polar surface area) correlate with in vivo efficacy in rodent models .

Advanced: How does stability under varying pH/temperature impact pharmacological experimental design?

Answer: The compound degrades in acidic conditions (pH <4) via sulfonyl ester hydrolysis. Stability studies (25–37°C, pH 1–9) recommend:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.